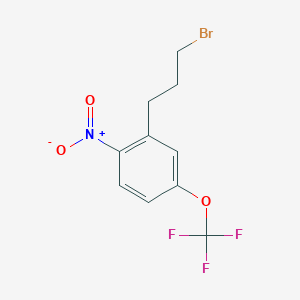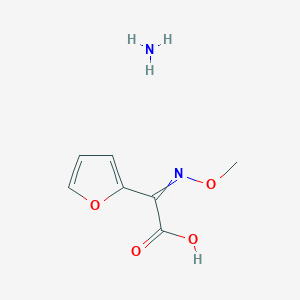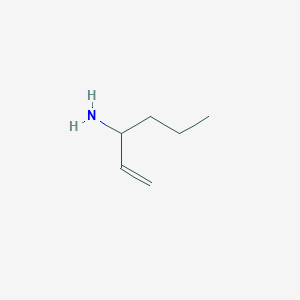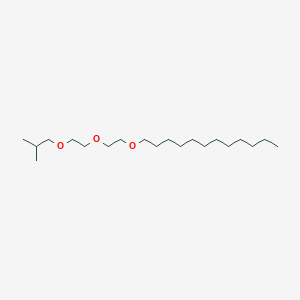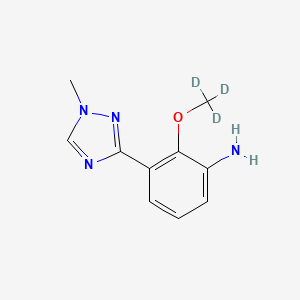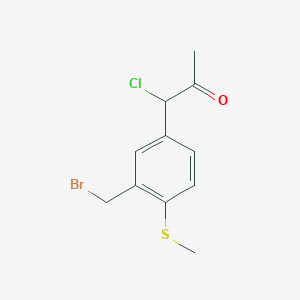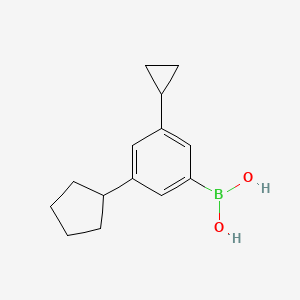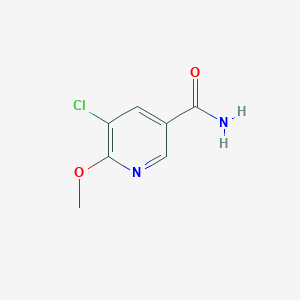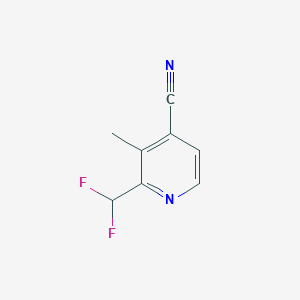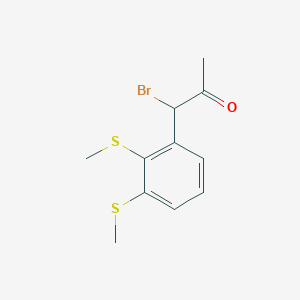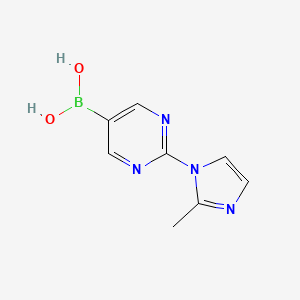
(2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is a compound that features both imidazole and pyrimidine rings, which are important heterocyclic structures in organic chemistry. The presence of a boronic acid group adds to its versatility, making it a valuable compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild conditions, which can then be further functionalized to introduce the pyrimidine ring and boronic acid group .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions
(2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced under specific conditions to modify the imidazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide range of substituted aromatic compounds, while oxidation reactions can produce boronic esters.
科学的研究の応用
Chemistry
In chemistry, (2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for the construction of diverse chemical libraries.
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. Boronic acids are known to form reversible covalent bonds with diols, making them useful for the development of sensors and probes.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Boronic acids have been investigated for their ability to inhibit enzymes such as proteases, which are involved in various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and materials science applications. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.
作用機序
The mechanism of action of (2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, while the imidazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or other biological targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2-(1H-Imidazol-2-yl)pyridine: This compound features an imidazole ring fused to a pyridine ring, similar to the imidazole-pyrimidine structure of (2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid.
Imidazo[1,2-a]pyridines: These compounds are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness
What sets this compound apart is the presence of the boronic acid group, which imparts unique reactivity and versatility in chemical synthesis. This makes it particularly useful in cross-coupling reactions and other transformations that are not as readily accessible with similar compounds lacking the boronic acid functionality.
特性
分子式 |
C8H9BN4O2 |
|---|---|
分子量 |
204.00 g/mol |
IUPAC名 |
[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-10-2-3-13(6)8-11-4-7(5-12-8)9(14)15/h2-5,14-15H,1H3 |
InChIキー |
IVHMJPZDUOYMKH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)N2C=CN=C2C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



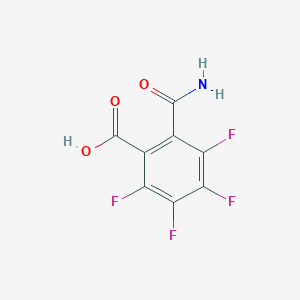
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)
